rac-tert-butyl (3aR,7aS)-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, cis
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Overview
Description
Rac-tert-butyl (3aR,7aS)-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, cis is a useful research compound. Its molecular formula is C12H20F2N2O2 and its molecular weight is 262.30 g/mol. The purity is usually 95.
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Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (3aR,7aS)-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, cis involves the following steps: protection of the carboxylic acid group, reduction of the ketone group, formation of the pyrrolidine ring, introduction of the difluoro substituents, and deprotection of the tert-butyl group.", "Starting Materials": [ "3,4-dihydro-2H-pyrrole-5-carboxylic acid", "tert-butyl chloroformate", "magnesium", "ethyl acetate", "lithium aluminum hydride", "acetic acid", "2,2-difluoroethylamine", "triethylamine", "dichloromethane", "sodium hydroxide", "water" ], "Reaction": [ "Protection of the carboxylic acid group by reaction with tert-butyl chloroformate in the presence of triethylamine and dichloromethane.", "Reduction of the ketone group by reaction with lithium aluminum hydride in the presence of ethyl acetate and acetic acid.", "Formation of the pyrrolidine ring by reaction with magnesium and 3,4-dihydro-2H-pyrrole-5-carboxylic acid in the presence of ethyl acetate and water.", "Introduction of the difluoro substituents by reaction with 2,2-difluoroethylamine in the presence of sodium hydroxide and water.", "Deprotection of the tert-butyl group by reaction with trifluoroacetic acid in the presence of dichloromethane." ] } | |
CAS No. |
2489250-60-2 |
Molecular Formula |
C12H20F2N2O2 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl (3aS,7aR)-7,7-difluoro-2,3,3a,4,6,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-8-4-15-5-9(8)12(13,14)7-16/h8-9,15H,4-7H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
FADKNZQIMMKCHL-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@@H]2C(C1)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C(C1)(F)F |
Purity |
95 |
Origin of Product |
United States |
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